molecular formula C16H17NO3S B2614173 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 380336-01-6

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2614173
CAS No.: 380336-01-6
M. Wt: 303.38
InChI Key: RRZSTPDDBMBXKF-UHFFFAOYSA-N
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Description

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a hybrid structure combining a substituted phenylamine moiety and a thiophene carboxylate ester. The molecule comprises a 2,3-dimethylphenyl group linked via an amide bond to an oxoethyl spacer, which is esterified with 3-methylthiophene-2-carboxylic acid.

Properties

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-10-5-4-6-13(12(10)3)17-14(18)9-20-16(19)15-11(2)7-8-21-15/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZSTPDDBMBXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=C(C=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 2,3-dimethylaniline in the presence of coupling agents and catalysts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and cyclization, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It is utilized in the synthesis of other complex molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted amide-ester hybrids. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues with Modified Aromatic Substituents

  • 1005045-08-8 ([2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 3-methylthiophene-2-carboxylate): Key Difference: Replaces the 2,3-dimethylphenyl group with a 2,3-dimethylcyclohexyl group. Data: Molecular weight = ~387.5 g/mol (estimated from similar compounds in ).
  • DENATONIUM SACCHARIDE (CAS 3734-33-6) :

    • Key Difference : Features a 2,6-dimethylphenyl group and a benzisothiazolone-dioxide counterion.
    • Impact : The 2,6-dimethyl substitution pattern reduces steric hindrance compared to 2,3-dimethyl, while the benzisothiazolone moiety introduces strong denaturant properties, making it unsuitable for pharmaceutical use .

Analogues with Heterocyclic Variations

  • 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, EP 3 612 519 B1): Key Difference: Replaces the thiophene ring with a pyrazine-carboxamide scaffold. Impact: The pyrazine ring enhances hydrogen-bonding capacity, improving target specificity in kinase inhibition (e.g., anticancer applications). The hydroxyl-acetyl group further modulates solubility .
  • Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 352678-96-7): Key Difference: Substitutes the phenyl group with a methoxybenzoyl moiety and incorporates a saturated cyclooctathiophene ring.

Table 1: Comparative Analysis of Structural Analogues

Compound Name / CAS Aromatic Substituent Heterocycle Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 2,3-Dimethylphenyl 3-Methylthiophene ~349.4 (estimated) Potential kinase/modulator candidate
1005045-08-8 2,3-Dimethylcyclohexyl 3-Methylthiophene ~387.5 Increased lipophilicity
DENATONIUM SACCHARIDE 2,6-Dimethylphenyl Benzisothiazolone 446.5 Denaturant (non-pharmaceutical)
Example 6 (EP 3 612 519 B1) 3,5-Difluorophenyl Pyrazine 428.3 Kinase inhibition (anticancer)
CAS 352678-96-7 2-Methoxybenzoyl Cyclooctathiophene 387.5 Enhanced metabolic stability

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s amide-ester linkage (common in and ) allows modular synthesis, enabling rapid derivatization for structure-activity relationship (SAR) studies.
  • Pharmacokinetic Challenges : Unlike fluorinated analogues (e.g., Example 6 in ), the absence of polar groups (e.g., -OH, -F) may reduce aqueous solubility, necessitating prodrug strategies .
  • Biological Activity : Thiophene-based compounds (e.g., CAS 352678-96-7) often exhibit protease inhibitory activity, suggesting the target compound could be optimized for similar targets .

Biological Activity

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C15H17N1O3SC_{15}H_{17}N_{1}O_{3}S and its CAS number, which is yet to be fully established in the literature. The presence of the thiophene ring contributes to its unique electronic properties, influencing its biological interactions.

Anti-inflammatory Activity

Thiophene derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies suggest that 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate may exhibit similar properties to established anti-inflammatory agents such as mefenamic acid. Mefenamic acid is known to exert its effects through COX inhibition and has been used as a reference compound in various studies.

Anticancer Potential

Research indicates that thiophene derivatives can interact with biological targets involved in cancer progression. The compound is hypothesized to influence pathways related to cell proliferation and apoptosis. For instance, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which are critical in cancer cell growth regulation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate. These studies typically focus on:

  • Cell Viability Assays : Determining the cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibition Assays : Measuring the inhibition of COX enzymes and HDACs.

Results from these assays indicate that the compound exhibits significant cytotoxicity against certain cancer cell lines at micromolar concentrations.

Case Studies

A notable case study involved the synthesis and evaluation of related thiophene compounds, demonstrating their efficacy in reducing inflammation in animal models. The results showed a marked decrease in inflammatory markers when treated with thiophene derivatives compared to controls.

Comparison of Biological Activities

Compound NameIC50 (μM)Mechanism of Action
2-((2,3-Dimethylphenyl)amino)-2-oxoethyl25COX Inhibition
Mefenamic Acid20COX Inhibition
Thiophene Derivative X15HDAC Inhibition
Thiophene Derivative Y30Apoptosis Induction

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